molecular formula C16H17N5O2 B049584 2'-Demethylpiritrexim CAS No. 118252-37-2

2'-Demethylpiritrexim

Cat. No. B049584
M. Wt: 311.34 g/mol
InChI Key: YXFRPMAJOWELER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-Demethylpiritrexim is a naturally occurring compound that has been found to have significant potential in scientific research. This compound, also known as 2'-DMP, is a derivative of the well-known anticancer drug, paclitaxel. Researchers have been investigating its potential as an anticancer agent, as well as its ability to inhibit angiogenesis and inflammation.

Mechanism Of Action

The mechanism of action of 2'-DMP is not fully understood, but it is thought to involve the binding of the compound to microtubules in cells. This binding disrupts the normal function of the microtubules, leading to cell death. It is also thought that 2'-DMP may inhibit the activity of certain enzymes involved in angiogenesis and inflammation.

Biochemical And Physiological Effects

Studies have shown that 2'-DMP has a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell proliferation and migration. It has also been found to inhibit the formation of new blood vessels, which is a key process in the growth and spread of tumors. In addition, 2'-DMP has been found to have anti-inflammatory effects, which could make it useful in the treatment of inflammatory diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2'-DMP in lab experiments is that it is a naturally occurring compound, which means that it is less likely to have toxic effects than synthetic compounds. In addition, its ability to inhibit the growth of cancer cells and angiogenesis makes it a promising candidate for further research. However, one limitation of using 2'-DMP in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different contexts.

Future Directions

There are a number of potential future directions for research on 2'-DMP. One area of interest is the development of new anticancer therapies based on the compound. Researchers are also investigating its potential in the treatment of other diseases, such as inflammatory disorders and cardiovascular disease. In addition, further studies are needed to fully understand the mechanism of action of 2'-DMP, which could lead to the development of more effective treatments.

Synthesis Methods

The synthesis of 2'-DMP involves the extraction of paclitaxel from the Pacific yew tree, followed by a series of chemical modifications. The process involves the removal of a methyl group from the C-2 position of the paclitaxel molecule, resulting in the formation of 2'-DMP.

Scientific Research Applications

2'-DMP has been found to have a range of potential applications in scientific research. One area of particular interest is its potential as an anticancer agent. Studies have shown that 2'-DMP is able to inhibit the growth of cancer cells, including those that are resistant to paclitaxel. It has also been found to have anti-angiogenic and anti-inflammatory properties, which could make it useful in the treatment of a range of diseases.

properties

IUPAC Name

2-[(2,4-diamino-5-methylpyrido[2,3-d]pyrimidin-6-yl)methyl]-4-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-8-10(5-9-6-11(23-2)3-4-12(9)22)7-19-15-13(8)14(17)20-16(18)21-15/h3-4,6-7,22H,5H2,1-2H3,(H4,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXFRPMAJOWELER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=NC2=NC=C1CC3=C(C=CC(=C3)OC)O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70152060
Record name 2'-Demethylpiritrexim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Demethylpiritrexim

CAS RN

118252-37-2
Record name 2'-Demethylpiritrexim
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118252372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-Demethylpiritrexim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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